molecular formula C18H26ClNO2 B13787485 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride CAS No. 96401-71-7

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride

Cat. No.: B13787485
CAS No.: 96401-71-7
M. Wt: 323.9 g/mol
InChI Key: LTIWXPRHTRKWDF-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride is a synthetic organic compound It belongs to the class of benzoxepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride typically involves the following steps:

    Formation of the Benzoxepin Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation reactions using methylating agents such as methyl iodide.

    Attachment of the Piperidino Group: This step involves nucleophilic substitution reactions where the piperidino group is introduced.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin Derivatives: Compounds with similar benzoxepin core structures.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

96401-71-7

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

7-methyl-4-[(4-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H

InChI Key

LTIWXPRHTRKWDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC[NH+](CC1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-]

Origin of Product

United States

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